(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride
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Description
“(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride” is a chemical compound that belongs to the phenethylamine family. It has a CAS Number of 880157-45-9 . The molecular weight of this compound is 201.24 and 237.7 when it is in the form of hydrochloride.
Molecular Structure Analysis
The IUPAC name for this compound is (3-fluoro [1,1’-biphenyl]-4-yl)methanamine . The InChI code is 1S/C13H12FN/c14-13-8-11 (6-7-12 (13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 . This indicates that the compound has a biphenyl structure with a fluoro group at the 3rd position and a methanamine group at the 4th position.Physical and Chemical Properties Analysis
The compound is available in powder form . The storage temperature is room temperature .Scientific Research Applications
Novel Aryloxyethyl Derivatives as Antidepressant Drug Candidates
The synthesis and characterization of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have demonstrated significant potential in the development of antidepressant drugs. These compounds exhibit high selectivity and affinity for the 5-HT1A receptor, showcasing promising pharmacokinetic profiles and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Chiral Discrimination in Analytical Chemistry
The separation of enantiomers of a compound related to (2-Fluoro-4-phenylphenyl)methanamine hydrochloride using an amylose tris(3,5-dimethylphenyl)carbamate stationary phase has been explored, highlighting the role of weak hydrogen bonds and other interactions in chiral discrimination. This study provides insights into the mechanistic aspects of enantioselectivity, which is crucial for the development of analytical methods in pharmaceutical research (Bereznitski et al., 2002).
Advanced Materials Research
In the field of materials science, (2-Fluoro-4-phenylphenyl)methanamine hydrochloride-related compounds have been investigated for their potential applications. For instance, the synthesis of novel species of soluble, thermally stable poly(keto ether ether amide)s using a new diamine containing keto and ether groups demonstrates the versatility of fluoro-phenyl derivatives in creating high-performance polymers with enhanced thermal stability and solubility properties (Sabbaghian et al., 2015).
Chemical Sensing and Environmental Monitoring
Tetraphenylethene derivatives, including those related to (2-Fluoro-4-phenylphenyl)methanamine hydrochloride, have been explored for their applications in chemical sensing and environmental monitoring. Such compounds exhibit aggregation-induced emission (AIE) properties and can serve as efficient fluorescent probes for detecting pH changes and metal ions, showcasing their potential in the development of novel sensors (Wang et al., 2015).
Properties
IUPAC Name |
(2-fluoro-4-phenylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAHXSSMBITICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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